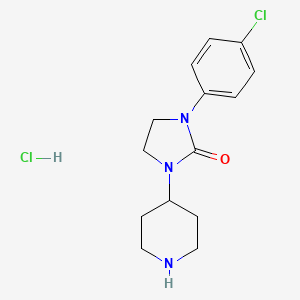
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an imidazolidinone core. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride typically involves the following steps:
Formation of the Imidazolidinone Core: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the imidazolidinone core with a chlorophenyl group, often using a chlorinated aromatic compound and a suitable catalyst.
Attachment of the Piperidinyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one: The non-hydrochloride form of the compound.
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-thione: A sulfur analog of the compound.
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-amine: An amine analog of the compound.
Uniqueness
1-(4-Chlorophenyl)-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride form may also enhance its solubility and stability.
Propriétés
Formule moléculaire |
C14H19Cl2N3O |
|---|---|
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C14H18ClN3O.ClH/c15-11-1-3-12(4-2-11)17-9-10-18(14(17)19)13-5-7-16-8-6-13;/h1-4,13,16H,5-10H2;1H |
Clé InChI |
XJWFCPXDJQGREO-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1N2CCN(C2=O)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




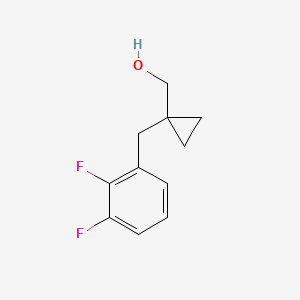
![2-[(2S)-1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl]isoindole-1,3-dione](/img/structure/B13588518.png)
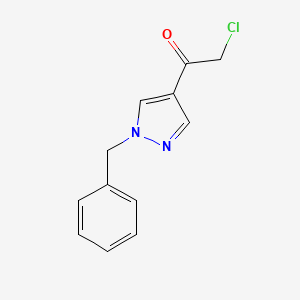
![Ethyl2-[(cyclohexyloxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13588522.png)
![Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
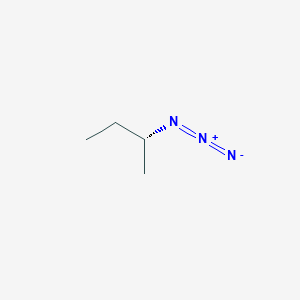
![3-Acetyl-5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13588532.png)
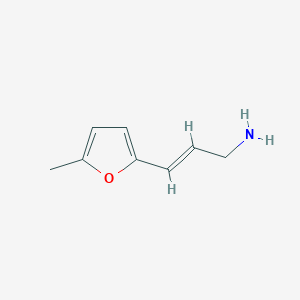

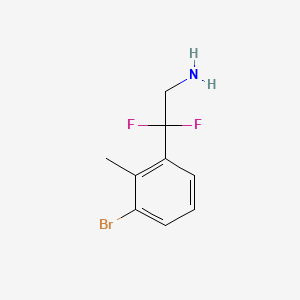
![rac-tert-butyl(1R,5R)-3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate,cis](/img/structure/B13588562.png)

